molecular formula C26H29N3O6S B2515729 ethyl 2-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878057-36-4

ethyl 2-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No. B2515729
CAS RN: 878057-36-4
M. Wt: 511.59
InChI Key: WCRXAZQTELJPNW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a sulfonyl group, an amide, and an indole . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the indole could be synthesized using the Fischer indole synthesis, a well-known method for creating indole structures . The sulfonyl group could be introduced using a sulfonylation reaction . The amide could be formed through a reaction with an appropriate amine . Finally, the ethyl ester could be formed through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole portion of the molecule is aromatic, which could contribute to the compound’s stability and reactivity . The sulfonyl group is a strong electron-withdrawing group, which could affect the compound’s reactivity . The amide and ester groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the indole could undergo electrophilic aromatic substitution reactions . The sulfonyl group could participate in substitution reactions . The amide could undergo hydrolysis under acidic or basic conditions . The ester could also undergo hydrolysis, as well as transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar sulfonyl, amide, and ester groups could make the compound soluble in polar solvents . The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Spectral Analysis

A study detailed the synthesis and spectral analysis of N-substituted derivatives of related compounds, highlighting their moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This underscores the potential of such compounds in developing new antibacterial agents (H. Khalid et al., 2016).

Asymmetric Synthesis

Another application involves the asymmetric intramolecular Michael reaction to construct chiral building blocks for enantioselective alkaloid synthesis. This process illustrates the compound's role in creating versatile chiral building blocks, essential for developing pharmacologically active alkaloids (Y. Hirai et al., 1992).

Influence of Solvent on Regioselectivity

Research on the influence of solvent on the regioselectivity of sulfoxide thermolysis in related esters provides insights into the synthetic pathways that could be optimized for the production of specific derivatives, potentially useful in various chemical syntheses (Markus Bänziger et al., 2002).

Multi-Component Synthesis

The compound's framework is relevant in the multi-component synthesis of complex molecules, such as tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. This illustrates its utility in constructing highly functionalized molecules through novel synthetic pathways (V. P. A. Raja et al., 2006).

Antimicrobial Activity Screening

A synthesis and screening study of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. The study highlights the importance of structural modifications in enhancing antimicrobial activities (Kashif Iqbal et al., 2017).

Novel Synthetic Methodologies

Investigations into novel synthetic methodologies, such as the four-component tandem protocol for synthesizing highly functionalized thiazines, demonstrate the compound's role in facilitating complex chemical reactions. This is pivotal for generating new molecules with potential applications in various fields (S. Indumathi et al., 2007).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying the compound’s reactivity, investigating its physical and chemical properties, and testing its biological activity .

Mechanism of Action

Target of Action

Similar compounds have been found to interact withPeptidyl-prolyl cis-trans isomerase A in humans . This protein plays a crucial role in protein folding and cellular homeostasis.

Mode of Action

The exact mode of action of this compound is currently unknown It is likely that it interacts with its target protein, potentially altering its function or activity

properties

IUPAC Name

ethyl 2-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6S/c1-2-35-26(32)19-10-4-6-12-21(19)27-24(30)18-36(33,34)23-16-29(22-13-7-5-11-20(22)23)17-25(31)28-14-8-3-9-15-28/h4-7,10-13,16H,2-3,8-9,14-15,17-18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRXAZQTELJPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

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